molecular formula C17H19NO2 B1607305 (1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one CAS No. 75656-91-6

(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one

Cat. No.: B1607305
CAS No.: 75656-91-6
M. Wt: 269.34 g/mol
InChI Key: SMCUGCCLJBVSAQ-IPYPFGDCSA-N
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Description

(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[721It was first isolated from the leaves of the endemic New Caledonian plant Knightia strobilina in 1980 . (1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one is known for its complex molecular structure and has been the subject of various studies aimed at understanding its synthesis, reactions, and applications.

Preparation Methods

The synthesis of (1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one involves several steps, starting with the addition of cinnamoyl cyanide to tropinone lithium enolate. This reaction is typically carried out in the presence of butyl lithium and lithium chloride, resulting in the formation of chalcostrobamine. Subsequent treatment with sulfuric acid yields a mixture of this compound and its epimer, which can be separated by column chromatography Industrial production methods for (1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[721

Chemical Reactions Analysis

(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include butyl lithium, lithium chloride, and sulfuric acid. The major products formed from these reactions are this compound and its epimers. The enantioselective synthesis of this compound has been a focal point of research, with studies demonstrating the use of chiral lithium amides to achieve high enantiomeric excess .

Scientific Research Applications

(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying enantioselective synthesis and reaction mechanisms. In biology, this compound has been investigated for its potential as a fluorescent probe, aiding in the detection and analysis of biomolecules . In medicine, research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology. Industrial applications of this compound are still in the exploratory phase, but its unique properties make it a promising candidate for various chemical processes.

Mechanism of Action

The mechanism of action of (1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one involves its interaction with specific molecular targets and pathways. . Further research is needed to elucidate the exact pathways and molecular targets involved in its action.

Comparison with Similar Compounds

(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one is structurally related to other tropane alkaloids, such as atropine and scopolamine. These compounds share a similar core structure but differ in their functional groups and biological activities. Other similar compounds include chalcostrobamine and its epimers, which are intermediates in the synthesis of this compound .

Properties

IUPAC Name

(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-18-12-7-8-13(18)17-14(19)10-15(20-16(17)9-12)11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3/t12-,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCUGCCLJBVSAQ-IPYPFGDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C3=C(C2)OC(CC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1C3=C(C2)O[C@@H](CC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75656-91-6
Record name (2S,5S,8R)-2,3,6,7,8,9-Hexahydro-10-methyl-2-phenylcyclohepta[b]pyran-5,8-imin-4(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75656-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohepta(6)pyran-5,8-imin-4(5H)-one, 2,3,6,7,8,9-hexahydro-10-methyl-2-phenyl-, (2alpha,5beta,8beta)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075656916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one
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(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one
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(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one
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(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one
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(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one
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(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one

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